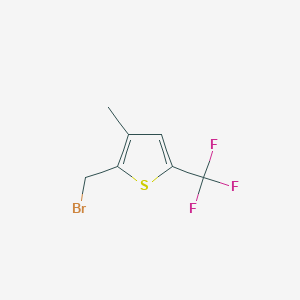

2-(溴甲基)-3-甲基-5-(三氟甲基)噻吩

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“2-(Bromomethyl)-3-methyl-5-(trifluoromethyl)thiophene” is a chemical compound with a molecular weight of 231.04 . It is a derivative of thiophene, a heterocyclic compound with unique electronic, optical, and redox properties .

Synthesis Analysis

The synthesis of thiophene derivatives has received much attention due to their incorporation in natural products, medicines, functional materials, and photoresponsive dyes . The autopolymerization reaction is one of the synthesis methods of polythiophenes using halogenated thiophene derivatives . Nickel- and palladium-based protocols are the main focus of this account .Molecular Structure Analysis

The molecular structure of “2-(Bromomethyl)-3-methyl-5-(trifluoromethyl)thiophene” can be analyzed using various spectroscopic techniques such as UV-Vis, electron spin resonance (ESR), gas chromatography/mass spectrometry (GC/MS), elemental analysis, NMR, and FT-IR spectroscopy .Chemical Reactions Analysis

The polymerization reaction of 2-bromo-3-methoxythiophene has been analyzed by investigating the gas, liquid, and solid states . A side reaction of the autopolymerization reaction was found and it was estimated that the polymerization reaction mechanism occurred in multiple steps .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(Bromomethyl)-3-methyl-5-(trifluoromethyl)thiophene” can be analyzed using various techniques such as UV-Vis, ESR, GC/MS, elemental analysis, NMR, and FT-IR spectroscopy .科学研究应用

杂环化合物合成

该化合物用于合成新的杂环系统,如苯并[4,5]呋喃[3,2-b]噻吩并[2,3-d]吡啶。这些系统是通过涉及 2-(溴甲基)噻吩-3-羧酸甲酯与取代的 2-羟基苯甲腈的反应制备的,从而得到 2-[(2-氰基苯氧基)甲基]噻吩-3-羧酸甲酯。这些中间体经历串联环化反应生成最终的杂环化合物,由于其独特的结构性质,这些化合物具有各种应用潜力,包括制药 (Yagodkina-Yakovenko 等,2018)。

抗菌剂开发

研究表明,从 2-(溴甲基)-3-甲基-5-(三氟甲基)噻吩衍生物合成 5-(亚烷基)噻吩-2(5H)-酮,展示了一类新的抗菌剂。这些化合物已被评估其减少海洋细菌生物膜形成的能力,有希望的结果表明它们作为有效抗菌物质的潜力 (Benneche 等,2011)。

光致变色材料合成

该化合物还可用作光致变色材料合成的前体。一个显着的应用是合成一种新型光致变色二噻吩乙烯化合物,它涉及 2-甲基噻吩与各种试剂(包括溴)的反应,形成最终导致光致变色化合物的中间体。这些材料因其可逆的光开关特性而受到关注,适用于光学数据存储和光响应材料 (Liu 等,2008)。

有机电子学领域的进展

在有机电子学领域,2-(溴甲基)-3-甲基-5-(三氟甲基)噻吩的衍生物已被用来调节光学性质和增强聚(噻吩)的固态发射。聚(噻吩)与各种取代基的后官能化可以显着影响它们的光物理和电子性质,使它们适用于有机电子学和光电子学 (Li 等,2002)。

生物活性化合物合成

此外,该化合物在合成生物活性分子中也发挥着重要作用,展示了它在材料科学之外的多功能性。例如,它已被用于合成一系列具有潜在治疗应用的噻吩衍生物,突出了该化合物在开发新药和生物活性分子中的用途 (Rizwan 等,2014)。

安全和危害

The safety data sheet for a similar compound, 3-(Bromomethyl)thiophene, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to use this chemical only in a well-ventilated area and avoid breathing its dust, fume, gas, mist, vapors, or spray .

未来方向

Thiophene derivatives have been widely studied and have received much attention for their conductivity and optical nature affected by external stimuli . They have been applied as building blocks in the fields of dyes, pharmaceuticals, agrochemicals, etc . Therefore, the future directions for “2-(Bromomethyl)-3-methyl-5-(trifluoromethyl)thiophene” could be in these areas.

作用机制

Target of Action

Thiophene-based compounds are known to have a wide range of applications in medicinal chemistry and material science . They are often used in the synthesis of various biologically active compounds .

Mode of Action

Thiophene derivatives are known to interact with their targets through various chemical reactions such as nitration, sulfonation, alkylation, acylation, and halogenation .

Biochemical Pathways

Thiophene derivatives are known to be involved in a variety of biological effects and are used in the synthesis of various biologically active compounds .

Result of Action

Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

属性

IUPAC Name |

2-(bromomethyl)-3-methyl-5-(trifluoromethyl)thiophene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrF3S/c1-4-2-6(7(9,10)11)12-5(4)3-8/h2H,3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGEGBZMZCJMDEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1)C(F)(F)F)CBr |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrF3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(4-Aminooxan-4-yl)methyl]-4-(cyclopenten-1-yl)benzamide;hydrochloride](/img/structure/B2794658.png)

![Methyl[(2-methylfuran-3-yl)methyl]amine hydrochloride](/img/structure/B2794668.png)

![[(1,1-Dioxo-1lambda6-thiolan-3-yl)(methyl)carbamoyl]methyl 2-chloroquinoline-4-carboxylate](/img/structure/B2794670.png)

![6-methyl-N-(4-methylpyridin-3-yl)-4-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2794672.png)

![2-[7-(4-chlorobenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2794677.png)

![ethyl (2E)-3-[5-(2-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enoate](/img/structure/B2794679.png)